molecular formula C25H24N4O3S B11585142 (3Z)-1-ethyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-ethyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11585142
M. Wt: 460.5 g/mol
InChI Key: DGJYGGHXKIXYDA-MRCUWXFGSA-N
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Description

1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and an indole moiety. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiazole rings, followed by their fusion and subsequent functionalization to introduce the indole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the triazole, thiazole, and indole rings .

Scientific Research Applications

1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 1-ETHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of triazole, thiazole, and indole rings. Similar compounds include other triazolothiazoles and triazolothiadiazines, which also exhibit significant biological activities but differ in their specific structures and properties .

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H24N4O3S/c1-3-5-8-15-32-17-13-11-16(12-14-17)22-26-25-29(27-22)24(31)21(33-25)20-18-9-6-7-10-19(18)28(4-2)23(20)30/h6-7,9-14H,3-5,8,15H2,1-2H3/b21-20-

InChI Key

DGJYGGHXKIXYDA-MRCUWXFGSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC)SC3=N2

Origin of Product

United States

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